molecular formula C17H18F2N2O4S2 B2774287 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide CAS No. 941949-80-0

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide

Cat. No. B2774287
CAS RN: 941949-80-0
M. Wt: 416.46
InChI Key: PEHYOHYWSAYQSM-UHFFFAOYSA-N
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Description

This compound is a type of sulfonamide, which is a functional group characterized by the presence of a sulfonyl functional group attached to an amine group. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, a sulfonyl group, and a difluorobenzenesulfonamide group. The exact structure would need to be determined through techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.


Chemical Reactions Analysis

Sulfonamides, including this compound, can undergo various chemical reactions. They can act as bases, forming salts with acids, and as nucleophiles, reacting with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include properties such as melting point, boiling point, solubility in different solvents, and its acidity or basicity .

Scientific Research Applications

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. This could include wearing appropriate personal protective equipment, avoiding inhalation or contact with skin or eyes, and ensuring good ventilation .

Future Directions

The future directions for research on this compound would likely involve further exploration of its biological activity, potential medicinal uses, and its physical and chemical properties .

properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2,5-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O4S2/c1-2-26(22,23)21-9-3-4-12-10-14(6-8-16(12)21)20-27(24,25)17-11-13(18)5-7-15(17)19/h5-8,10-11,20H,2-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHYOHYWSAYQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide

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